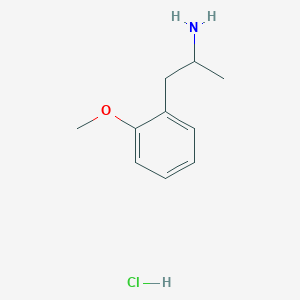

(4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic acid

描述

“(4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoic acid” is a polyunsaturated fatty acid and an anti-inflammatory agent . It is abundant in the central nervous system and plays a major anti-inflammatory role . It prevents LPS-induced dendritic cell maturation, characterized by a lack of proinflammatory cytokine production .

Molecular Structure Analysis

The molecular structure of “(4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoic acid” contributes to its function and properties . All double bonds in these unsaturated fatty acids are in cis configuration .Chemical Reactions Analysis

“(4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoic acid” can be metabolized to corresponding 1,2-diols by the addition of a molecule of water .Physical And Chemical Properties Analysis

“(4Z,7Z,10Z,13Z,16Z,19Z)-docosahexaenoic acid” is a solid substance that is soluble in ethanol . It has a molecular weight of 328.50 .科学研究应用

Marine Algae Extract Profiling

- Fatty Acid Enrichment in Marine Algae : Research has shown that the marine alga Undaria pinnatifida (Wakame) is a significant source of hexadeca-4Z,7Z,10Z,13Z-tetraenoic acid. A method was developed for extracting this ω-3 poly-unsaturated fatty acid, which is important for analytical standardization and fatty acids profiling in marine algae (Schlotterbeck, Kolb, & Lämmerhofer, 2018).

Chemoresistance in Cancer Therapy

- Influence on Chemotherapy Resistance : This fatty acid has been identified in marine-based food supplements like fish oil or algae extracts. It has been suggested that oral uptake of this fatty acid might induce chemoresistance in cancer treatments, as shown in a mouse model. This highlights the potential impact of dietary fatty acids on chemotherapy effectiveness (Schlotterbeck, Cebo, Kolb, & Lämmerhofer, 2018).

Microalgae and Oxylipins

- TNF-α Inhibition : A study on the microalgae Chlamydomonas debaryana and Nannochloropsis gaditana identified various oxylipins derived from fatty acids including hexadeca-4,7,10,13-tetraenoic acid. These compounds were found to inhibit TNF-α production in macrophages, suggesting anti-inflammatory potential (de los Reyes et al., 2014).

Antibiotic Properties

- Antibiotic Activity : Hexadeca-4,7,10,13-tetraenoic acid isolated from Scenedesmus obliquus was found to have a broad spectrum of antibiotic action. This highlights its potential use in developing new antibiotic agents (Akhunov, Gusakova, Taubaev, & Umarov, 1978).

Green Algae and Fatty Acids

- Green Algae Extracts : In the green macroalga Anadyomene stellata, polyunsaturated fatty acids with four conjugated double bonds were identified, including a novel substance characterized as 4ZZ,7Z,9E,13Z,16Z,19Z-docosaheptaenoic acid. This compound could have implications for marine biology and biochemistry research (Mikhailova et al., 1995).

Leaf Lipid Composition in Angiosperms

- Presence in Angiosperm Leaf Lipids : A study identified hexadeca-7,10,13-trienoic acid, a lower homologue of linolenic acid, in the leaf lipids of various angiosperm species. This compound was found concentrated in specific lipid fractions of the leaves (Jamieson & Reid, 1971).

Biochemical Synthesis and Analysis

- Synthetic Approaches : Various studies have focused on the synthetic approaches to create geometrical isomers of hexadeca-tetraenoic acid and their potential applications in fields like insecticide development and analytical chemistry (Meisters & Wailes, 1960).

属性

IUPAC Name |

(4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h3-4,6-7,9-10,12-13H,2,5,8,11,14-15H2,1H3,(H,17,18)/b4-3-,7-6-,10-9-,13-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVTCJQZAGWTMBZ-LTKCOYKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCC=CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic acid | |

CAS RN |

29259-52-7 | |

| Record name | 4,7,10,13-Hexadecatetraenoic acid, (all-Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029259527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。